EDTA.Mg.2Na.4H2O

Übersicht

Beschreibung

EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .

Synthesis Analysis

Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .Molecular Structure Analysis

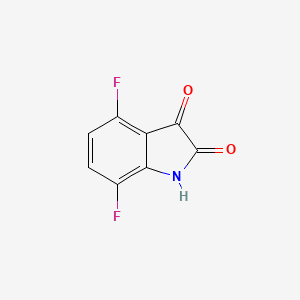

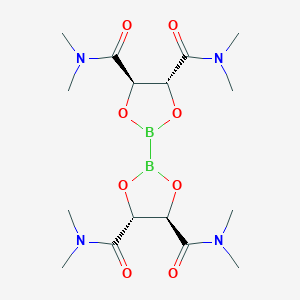

The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .Chemical Reactions Analysis

EDTA.Mg.2Na.4H2O plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .Physical And Chemical Properties Analysis

EDTA.Mg.2Na.4H2O is a white solid that is highly soluble in water .Wissenschaftliche Forschungsanwendungen

Water Treatment and Heavy Metal Removal

EDTA functionalized magnetic graphene oxide (EDTA-mGO) demonstrates superior adsorption capabilities for heavy metals like Pb(II), Hg(II), and Cu(II) in water treatment. This adsorbent outperforms other materials by leveraging metal chelation and electrostatic attractions, indicating its potential in environmental remediation and water purification processes (L. Cui et al., 2015).

Removal of Hexavalent Chromium

Research involving bamboo biomass loaded with EDTA intercalated Mg/Al-layered double hydroxides shows promising results in removing hexavalent chromium (Cr(VI)) from aqueous solutions. This innovative approach highlights the material's high adsorption capacity and potential suitability for treating heavy metals in wastewater (Danlian Huang et al., 2019).

Synthesis of Polymetallic Solid Solutions

Studies on ethylenediaminetetracetic acid (EDTA) with divalent metal ions such as Mg, Mn, Co, Zn, Ni, and Cu have led to the development of polymetallic solid solutions. These materials, characterized by unique structural properties, are explored for their potential applications in materials science, showcasing the versatility of EDTA in creating complex metal-organic frameworks (E. Escrivá et al., 1984).

Recycling and Recovery of EDTA

Innovative methods for the recycling of EDTA from complex solutions have been proposed, where Cu(II) ions are used to precipitate and subsequently remove through electrolysis, demonstrating a sustainable approach to managing this widely used chelating agent (O. Gylienė et al., 2004).

Analytical and Diagnostic Applications

The development of EDTA procedures for the direct determination of Ca and Mg in soils and plant tissues exemplifies the compound's role in analytical chemistry. This application underscores EDTA's utility in facilitating complexometric titrations and nutrient analysis, essential for agricultural science and soil chemistry (H. L. Barrows et al., 1962).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLBRFLUZXNZAU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20MgN2Na2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EDTA.Mg.2Na.4H2O | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)